5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(4-TERT-BUTYL-PH)4-((2-CL-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with the molecular formula C19H19ClN4S. This compound is part of the triazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYL-PH)4-((2-CL-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the reaction of 4-tert-butylphenylhydrazine with 2-chlorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-TERT-BUTYL-PH)4-((2-CL-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-TERT-BUTYL-PH)4-((2-CL-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYL-PH)4-((2-CL-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-TERT-BUTYL-PH)4-((2-ME-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 5-(4-TERT-BUTYL-PH)4-((2-F-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 5-(4-TERT-BUTYL-PH)4-((2-BR-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
What sets 5-(4-TERT-BUTYL-PH)4-((2-CL-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom, for example, can enhance its antimicrobial properties compared to its analogs .
Properties
Molecular Formula |
C19H19ClN4S |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(2-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19ClN4S/c1-19(2,3)15-10-8-13(9-11-15)17-22-23-18(25)24(17)21-12-14-6-4-5-7-16(14)20/h4-12H,1-3H3,(H,23,25)/b21-12+ |
InChI Key |
UWXXDBDQXBPYOG-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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